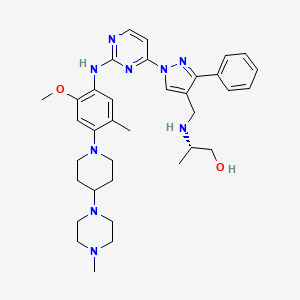
Egfr-IN-101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-101 is a 2-phenylamino pyrimidine derivative that functions as an inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the study of non-small cell lung cancer (NSCLC) due to its ability to inhibit various EGFR mutations, including L858R, T790M, and C797S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-101 involves the formation of the 2-phenylamino pyrimidine core through a series of chemical reactions. The initial step typically involves the condensation of a substituted aniline with a pyrimidine derivative under acidic conditions. This is followed by further functionalization to introduce the phenylamino group at the 2-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-101 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylamino group, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the pyrimidine ring, affecting the compound’s binding affinity to EGFR.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, each with potentially different inhibitory activities against EGFR .
Aplicaciones Científicas De Investigación
Egfr-IN-101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of 2-phenylamino pyrimidine derivatives.
Biology: Employed in the study of EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for treating non-small cell lung cancer and other EGFR-related malignancies.
Industry: Utilized in the development of new EGFR inhibitors with improved efficacy and reduced resistance.
Mecanismo De Acción
Egfr-IN-101 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways responsible for cell proliferation, survival, and angiogenesis. The compound specifically targets the ATP-binding site of the EGFR, effectively competing with ATP and preventing its binding .
Comparación Con Compuestos Similares
Similar Compounds
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, it targets the EGFR tyrosine kinase domain.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness of Egfr-IN-101
This compound is unique due to its ability to inhibit a broader range of EGFR mutations, including the challenging L858R, T790M, and C797S mutations. This makes it a valuable compound for overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Propiedades
Fórmula molecular |
C35H47N9O2 |
|---|---|
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
(2S)-2-[[1-[2-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]-3-phenylpyrazol-4-yl]methylamino]propan-1-ol |
InChI |
InChI=1S/C35H47N9O2/c1-25-20-30(32(46-4)21-31(25)43-14-11-29(12-15-43)42-18-16-41(3)17-19-42)38-35-36-13-10-33(39-35)44-23-28(22-37-26(2)24-45)34(40-44)27-8-6-5-7-9-27/h5-10,13,20-21,23,26,29,37,45H,11-12,14-19,22,24H2,1-4H3,(H,36,38,39)/t26-/m0/s1 |
Clave InChI |
RBGCSMIUHIZHAB-SANMLTNESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CN[C@@H](C)CO |
SMILES canónico |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CNC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
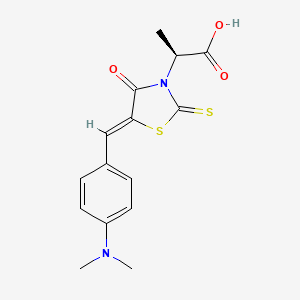

![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
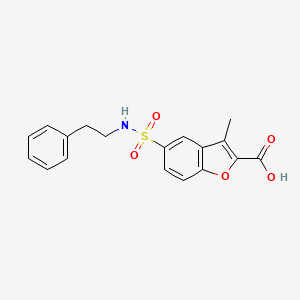

![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
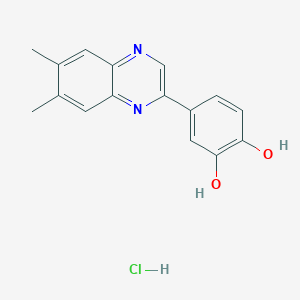


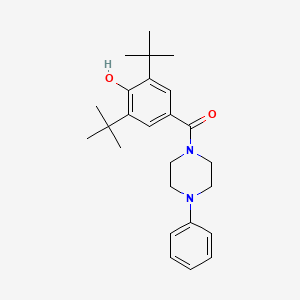
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)
